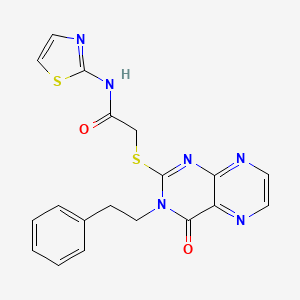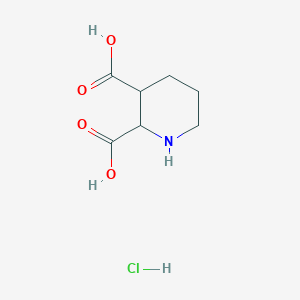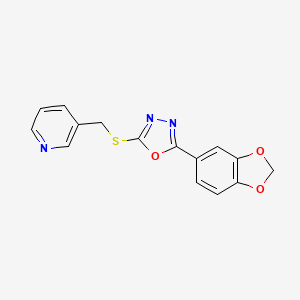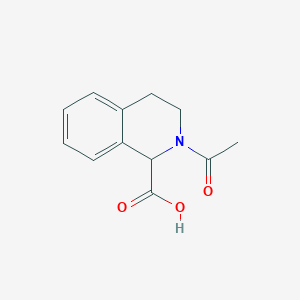
Methyl 2-(benzenesulfonyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(benzenesulfonyl)butanoate, also known as MBSB, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized using several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
Methyl 2-(benzenesulfonyl)butanoate inhibits HDACs by binding to the active site of the enzyme, preventing the removal of acetyl groups from histones. This leads to an increase in histone acetylation, which promotes gene expression and alters cellular signaling pathways. The exact mechanism by which Methyl 2-(benzenesulfonyl)butanoate induces apoptosis and improves cognitive function is still being studied.
Biochemical and Physiological Effects:
Methyl 2-(benzenesulfonyl)butanoate has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from mitochondria, which activates caspases and leads to cell death. Methyl 2-(benzenesulfonyl)butanoate has also been shown to improve memory and learning in animal models of Alzheimer's disease and traumatic brain injury. This effect is thought to be due to the ability of Methyl 2-(benzenesulfonyl)butanoate to increase histone acetylation and promote gene expression in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 2-(benzenesulfonyl)butanoate in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, such as trichostatin A and valproic acid, Methyl 2-(benzenesulfonyl)butanoate does not inhibit other enzymes, such as histone acetyltransferases (HATs). This allows for more precise control of gene expression and signaling pathways. However, one limitation of Methyl 2-(benzenesulfonyl)butanoate is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on Methyl 2-(benzenesulfonyl)butanoate could focus on its potential as a therapeutic agent for cancer and neurodegenerative diseases. Studies could also investigate the use of Methyl 2-(benzenesulfonyl)butanoate in combination with other drugs or therapies to enhance its effectiveness. Additionally, research could explore the development of new methods for synthesizing and administering Methyl 2-(benzenesulfonyl)butanoate to improve its solubility and bioavailability.
Métodos De Síntesis
Methyl 2-(benzenesulfonyl)butanoate can be synthesized using various methods, including the reaction of butyric acid with benzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine. Another method involves the reaction of butyric acid with benzenesulfonyl hydrazide in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). Both methods result in the formation of Methyl 2-(benzenesulfonyl)butanoate as a white crystalline solid.
Aplicaciones Científicas De Investigación
Methyl 2-(benzenesulfonyl)butanoate has been used in scientific research for its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene silencing. Inhibition of HDACs by Methyl 2-(benzenesulfonyl)butanoate has been shown to induce apoptosis (programmed cell death) in cancer cells and to improve memory and learning in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
methyl 2-(benzenesulfonyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-3-10(11(12)15-2)16(13,14)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWWMURDMLXRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzenesulfonyl)butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)
![2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440851.png)
![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7440856.png)




